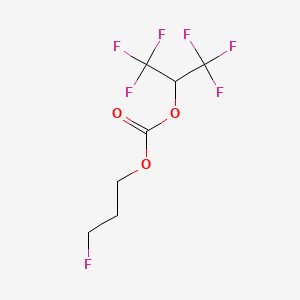
Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate is an organic compound with a complex structure, characterized by the presence of a bromine atom, a methoxy group, and a methylpropoxy group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzoate derivative, followed by the introduction of the methoxy and methylpropoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with amines can produce amine derivatives.
Applications De Recherche Scientifique
Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate exerts its effects depends on its interaction with molecular targets. The bromine atom and the methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins or enzymes. The methylpropoxy group can enhance the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
- Methyl 3-bromo-5-methylbenzoate
- Methyl 3-bromo-2-methoxybenzoate
- Methyl 3-bromo-4-hydroxybenzoate
Uniqueness: Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate is unique due to the presence of both the methoxy and methylpropoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C13H17BrO4 |
|---|---|
Poids moléculaire |
317.17 g/mol |
Nom IUPAC |
methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate |
InChI |
InChI=1S/C13H17BrO4/c1-13(2,17-4)8-18-11-6-9(12(15)16-3)5-10(14)7-11/h5-7H,8H2,1-4H3 |
Clé InChI |
CADDFCYDFGBYPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC1=CC(=CC(=C1)C(=O)OC)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)








